molecular formula C45H56N7O9P B122244 2'-OMe-ibu-G ホスホラミダイト CAS No. 150780-67-9

2'-OMe-ibu-G ホスホラミダイト

カタログ番号: B122244
CAS番号: 150780-67-9
分子量: 869.9 g/mol
InChIキー: IRRDHRZUOZNWDJ-MLLDKZSOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Key Applications

  • Antisense Oligonucleotides (ASOs)
    • ASOs designed with 2'-OMe modifications exhibit improved binding affinity to target mRNA, leading to enhanced efficacy in gene silencing.
    • These modifications help mitigate off-target effects and increase the therapeutic window of ASOs.
  • Small Interfering RNA (siRNA)
    • The incorporation of 2'-OMe-iBu-G phosphoramidite in siRNA synthesis enhances stability against nucleases, improving their pharmacokinetic properties.
    • This modification is crucial for developing effective RNAi therapies aimed at gene knockdown.
  • Diagnostics
    • Oligonucleotides synthesized with this phosphoramidite are utilized in various diagnostic applications, including qPCR and microarray technologies.
    • The increased stability allows for more reliable detection of nucleic acids in clinical samples.
  • Aptamers
    • Aptamers synthesized using 2'-OMe-iBu-G phosphoramidite demonstrate enhanced binding affinity and specificity towards their targets.
    • These modified oligonucleotides are being explored for therapeutic applications, including targeted drug delivery and biosensing.

Comparative Analysis of Phosphoramidites

The following table summarizes the properties and applications of different phosphoramidites used in oligonucleotide synthesis:

Phosphoramidite Modification Type Applications Stability Nuclease Resistance
2'-OMe-iBu-G2'-O-MethylASOs, siRNA, Diagnostics, AptamersHighYes
2'-F2'-FluorosiRNA, Gene TherapyModerateYes
2'-MOE2'-MethoxyethylAntisense OligonucleotidesHighYes

Case Studies

  • Therapeutic Efficacy of ASOs
    A study demonstrated that ASOs containing 2'-OMe-iBu-G modifications showed significant reductions in target mRNA levels in vivo, indicating their potential for treating genetic disorders. The modifications resulted in lower toxicity profiles compared to traditional phosphodiester ASOs, enhancing their therapeutic viability .
  • siRNA Development
    Research involving siRNAs synthesized with 2'-OMe-iBu-G phosphoramidites revealed improved stability and enhanced gene silencing efficiency in cellular models. The modified siRNAs exhibited prolonged circulation times and reduced immunogenicity, making them suitable candidates for clinical applications .
  • Diagnostic Applications
    Oligonucleotides incorporating 2'-OMe-iBu-G have been effectively utilized in real-time PCR assays for the early detection of viral infections. The increased resistance to degradation allowed for accurate quantification even in complex biological samples .

作用機序

2'-OMe-G(ibu) ホスホラミダイトの作用機序は、合成オリゴヌクレオチドへの組み込みに関係しており、そこで安定性と結合親和性を高めます。2'-O-メチル修飾はヌクレアーゼに対する耐性を高め、N2-イソブチリル基はオフターゲット効果を軽減します。 これらの修飾は、標的核酸とのより安定で特異的な相互作用をもたらします。 .

類似化合物の比較

類似化合物:

独自性: 他の類似の化合物と比較して、2'-OMe-G(ibu) ホスホラミダイトは、2'-O-メチルとN2-イソブチリル修飾の独自の組み合わせを提供し、ヌクレアーゼ耐性を強化し、オフターゲット効果を軽減します。 これは、高い安定性と特異性が要求される用途に特に適しています。 .

準備方法

合成経路と反応条件: 2'-OMe-G(ibu) ホスホラミダイトの合成は、通常、グアノシンヌクレオシドの2'-ヒドロキシル基をメチル基(2'-O-メチル化)で、N2位をイソブチリル基で保護することを含みます。次に、3'-ヒドロキシル基を活性化し、ホスホラミダイト基とカップリングします。 反応条件は、加水分解や酸化を防ぐために、通常、無水溶媒と不活性雰囲気を必要とします。 .

工業的製造方法: 2'-OMe-G(ibu) ホスホラミダイトの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度と一貫性を確保するための厳格な品質管理対策が含まれます。 この化合物は通常、粉末形で供給され、安定性を維持するために特定の条件下で保管されます。 .

化学反応の分析

反応の種類: 2'-OMe-G(ibu) ホスホラミダイトは、オリゴヌクレオチド合成中に主に置換反応を起こします。ホスホラミダイト基は、成長中のオリゴヌクレオチド鎖の5'-ヒドロキシル基と反応して、亜リン酸トリエステル結合を形成します。 この結合は、その後、より安定なリン酸トリエステルに酸化されます。 .

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、活性剤としてのテトラゾールと、酸化剤としてのヨウ素が含まれます。 これらの反応は、通常、無水アセトニトリル中で行われ、ホスホラミダイト基の反応性を維持します。 .

主な生成物: これらの反応から形成される主な生成物は、2'-O-メチルとN2-イソブチリル修飾の存在により、安定性とハイブリダイゼーション特性が向上した合成オリゴヌクレオチドです。 .

科学研究における用途

2'-OMe-G(ibu) ホスホラミダイトは、アンチセンスオリゴヌクレオチド、スモールインターフェアリングRNA(siRNA)、アプタマー、およびCRISPR用途のガイドRNA(gRNA)の合成において広く使用されています。 その修飾は、ヌクレアーゼ耐性を付与し、結合親和性を向上させるため、治療および診断用途において貴重です。 .

医学分野では、遺伝性疾患や癌など、さまざまな疾患に対するオリゴヌクレオチドベースの治療薬の開発に使用されています。生物学では、遺伝子発現研究や分子プローブの開発を支援します。 工業的には、研究および商業目的で、高忠実度の合成オリゴヌクレオチドの製造に使用されます。 .

類似化合物との比較

Similar Compounds:

Uniqueness: Compared to other similar compounds, 2’-OMe-G(ibu) Phosphoramidite offers a unique combination of 2’-O-methyl and N2-isobutyryl modifications, which provide enhanced nuclease resistance and reduced off-target effects. This makes it particularly suitable for applications requiring high stability and specificity .

生物活性

2'-OMe-ibu-G Phosphoramidite is a modified nucleoside analog that plays a significant role in the synthesis of oligonucleotides. Its unique structural features and modifications contribute to its biological activity, particularly in therapeutic applications such as gene silencing, antisense therapy, and RNA interference. This article reviews the biological activity of 2'-OMe-ibu-G Phosphoramidite based on recent studies, case analyses, and experimental findings.

Structural Characteristics

The molecular formula of 2'-OMe-ibu-G Phosphoramidite is C14H18N5O4PC_{14}H_{18}N_5O_4P with a molecular weight of approximately 349.29 g/mol. The compound features a 2'-O-methyl modification on the ribose sugar, enhancing its stability against nucleases and improving its pharmacokinetic properties.

The biological activity of 2'-OMe-ibu-G Phosphoramidite is primarily attributed to its incorporation into oligonucleotides, which can modulate gene expression through various mechanisms:

  • Inhibition of mRNA Translation : By hybridizing to complementary mRNA sequences, these modified oligonucleotides can prevent translation and promote degradation.
  • Splice-Switching : Modified oligonucleotides can alter splicing patterns, leading to the production of desired protein isoforms.
  • Antisense Activity : They can bind to specific mRNA targets, inhibiting their function and thus modulating the gene expression profile.

Stability and Efficacy

Research has shown that oligonucleotides containing 2'-OMe-ibu-G exhibit enhanced stability in serum compared to their unmodified counterparts. This stability is crucial for therapeutic applications where prolonged circulation time is necessary.

Study Findings
Study 1Oligonucleotides with 2'-OMe modifications showed a significant reduction in degradation by serum nucleases (p < 0.01) .
Study 2Enhanced cellular uptake was observed in U-2 OS cells treated with 2'-OMe-ibu-G modified oligonucleotides compared to standard phosphodiester oligonucleotides .

Case Studies

  • Antisense Oligonucleotide Development :
    • A study focused on the use of 2'-OMe-ibu-G in antisense oligonucleotide design demonstrated its ability to effectively downregulate target genes involved in cancer progression. The modified oligonucleotides exhibited a dose-dependent inhibition of target mRNA levels in various cancer cell lines.
  • Splice-Switching Oligonucleotides :
    • In another investigation, splice-switching oligonucleotides containing 2'-OMe-ibu-G were tested for their ability to redirect splicing events in pre-mRNA. Results indicated successful modulation of splicing patterns leading to increased expression of beneficial protein isoforms while reducing harmful variants.

Cellular Uptake and Distribution

The cellular uptake of oligonucleotides containing 2'-OMe-ibu-G has been assessed using confocal microscopy. Findings indicate that these modified oligonucleotides are internalized more efficiently than their unmodified counterparts, with distinct intracellular localization patterns suggesting endosomal retention.

Comparative Analysis with Other Modifications

To understand the unique advantages of 2'-OMe-ibu-G, it is essential to compare it with other common modifications:

Modification Stability Cellular Uptake Therapeutic Applications
UnmodifiedLowModerateLimited
2'-O-MethylHighHighAntisense therapy
2'-OMe-ibu-GVery HighVery HighAntisense, splice-switching

特性

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H56N7O9P/c1-28(2)41(53)49-44-48-40-37(42(54)50-44)47-27-51(40)43-39(57-9)38(61-62(59-25-13-24-46)52(29(3)4)30(5)6)36(60-43)26-58-45(31-14-11-10-12-15-31,32-16-20-34(55-7)21-17-32)33-18-22-35(56-8)23-19-33/h10-12,14-23,27-30,36,38-39,43H,13,25-26H2,1-9H3,(H2,48,49,50,53,54)/t36-,38-,39-,43-,62?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRDHRZUOZNWDJ-MLLDKZSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H56N7O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578927
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyl-N-(2-methylpropanoyl)guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

869.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150780-67-9
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyl-N-(2-methylpropanoyl)guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-OMe-ibu-G Phosphoramidite
Reactant of Route 2
Reactant of Route 2
2'-OMe-ibu-G Phosphoramidite
Reactant of Route 3
Reactant of Route 3
2'-OMe-ibu-G Phosphoramidite
Reactant of Route 4
Reactant of Route 4
2'-OMe-ibu-G Phosphoramidite
Reactant of Route 5
Reactant of Route 5
2'-OMe-ibu-G Phosphoramidite
Reactant of Route 6
Reactant of Route 6
2'-OMe-ibu-G Phosphoramidite

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。